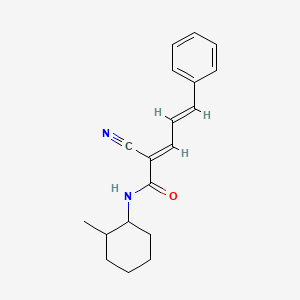![molecular formula C13H10BrN3O5 B5908421 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. Inhibition of PARP can lead to the accumulation of DNA damage, ultimately leading to cell death. BMN-673 has shown promise as a potential cancer therapy, particularly in the treatment of tumors with defects in DNA repair pathways.
Mecanismo De Acción
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to initiate the repair process. By inhibiting PARP, 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione prevents the repair of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have a potent effect on cancer cells, inducing cell death and inhibiting tumor growth. In addition, it has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has also been shown to enhance the immune response to cancer, further enhancing its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is its potency and specificity for PARP inhibition. This allows for a more targeted approach to cancer therapy, minimizing the potential for off-target effects. However, the complex synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione can make it difficult to produce in large quantities, limiting its availability for research and clinical use.
Direcciones Futuras
Future research on 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione will likely focus on its potential as a cancer therapy, particularly in combination with other DNA-damaging agents. In addition, further studies are needed to fully understand the mechanism of action of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione and its potential side effects. Finally, the development of more efficient synthesis methods for 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione could help to increase its availability for research and clinical use.
Métodos De Síntesis
The synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione involves several steps, including the condensation of 5-bromo-2-methoxybenzaldehyde with malononitrile, followed by nitration and reduction to form the desired pyrimidinedione structure. The final step involves the addition of the vinyl group to the pyrimidinedione ring. The synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied in preclinical models of cancer, including both cell culture and animal studies. It has shown efficacy against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
6-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5/c1-22-10-5-3-8(14)6-7(10)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBDADWHHJHAT-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)


![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)